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Compound of Interest

Compound Name: Diethyl telluride

Cat. No.: B1213419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of cadmium

telluride (CdTe) thin films using diethyl telluride (DETe) as the tellurium precursor in a Metal-

Organic Chemical Vapor Deposition (MOCVD) process. These protocols are intended to serve

as a comprehensive guide for researchers and scientists.

Introduction
Cadmium telluride is a significant II-VI semiconductor material with a direct bandgap of

approximately 1.5 eV, making it ideal for various applications, particularly in the fabrication of

photovoltaic devices. Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile

technique for producing high-quality, uniform thin films of CdTe. In this process, volatile

organometallic precursors are introduced into a reactor where they decompose and react on a

heated substrate to form the desired thin film.

Diethyl telluride ((C₂H₅)₂Te) is a liquid organotellurium precursor used for the deposition of

tellurium-containing thin films. It is often used in conjunction with a cadmium precursor, such as

dimethylcadmium (DMCd), to grow CdTe films. The choice of precursors is critical for

controlling the stoichiometry, purity, and morphology of the resulting film.
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A thorough understanding of the precursor properties is essential for controlling the MOCVD

process.

Table 1: Physicochemical Properties of Diethyl Telluride (DETe)

Property Value

Chemical Formula (C₂H₅)₂Te

Molecular Weight 185.73 g/mol

Appearance Pale yellow liquid

Boiling Point 137-138 °C

Vapor Pressure 9.3 mmHg at 25 °C

Table 2: Physicochemical Properties of Dimethylcadmium (DMCd)

Property Value

Chemical Formula (CH₃)₂Cd

Molecular Weight 142.49 g/mol

Appearance Colorless liquid

Boiling Point 105.5 °C

Vapor Pressure 15.5 mmHg at 20 °C

Experimental Protocol: MOCVD Growth of CdTe
This protocol outlines a representative procedure for the growth of CdTe thin films using diethyl
telluride and dimethylcadmium.

Substrate Preparation
Select a suitable substrate (e.g., glass, silicon, or gallium arsenide).
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Clean the substrate using a multi-step solvent cleaning process. This typically involves

sequential ultrasonic baths in trichloroethylene, acetone, and methanol.

Rinse the substrate with deionized water and dry it with high-purity nitrogen gas.

For GaAs substrates, an in-situ pre-growth anneal at approximately 585°C in a hydrogen

atmosphere can be performed within the MOCVD reactor to remove the native oxide layer.

MOCVD System Preparation
Ensure the MOCVD reactor is leak-tight and has been thoroughly purged with a high-purity

inert carrier gas, such as hydrogen (H₂) or nitrogen (N₂).

Load the cleaned substrate onto the susceptor in the reactor chamber.

Heat the diethyl telluride and dimethylcadmium precursor bubblers to their designated

temperatures to achieve the desired vapor pressures for stable and reproducible precursor

flow. The bubbler temperature for diethyl telluride can be estimated from its vapor pressure

curve to achieve a specific partial pressure in the reactor.

Maintain the precursor lines at a temperature higher than the bubbler temperature to prevent

condensation.

Deposition Process
Heat the substrate to the desired deposition temperature, typically in the range of 350-450

°C.

Introduce the carrier gas (e.g., hydrogen) into the reactor through the precursor bubblers to

transport the diethyl telluride and dimethylcadmium vapors into the reaction chamber.

Control the flow rates of the carrier gas through each bubbler using mass flow controllers

(MFCs) to achieve the desired VI/II precursor ratio. This ratio is a critical parameter that

influences the film's properties.

Maintain the reactor pressure at a constant value, which can range from atmospheric

pressure down to a few hundred Torr.
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The deposition time will determine the final thickness of the CdTe film.

Post-Deposition
After the desired deposition time, stop the precursor flows and cool the substrate to room

temperature under a continuous flow of the carrier gas.

Vent the reactor and carefully remove the coated substrate.

Characterize the grown CdTe film using appropriate techniques to determine its thickness,

morphology, and optoelectronic properties.

Quantitative Data
Due to the limited availability of specific quantitative data for CdTe growth using diethyl
telluride, the following tables present representative data from a closely related system using

diisopropyltelluride (DIPTe) as the tellurium precursor. These values can serve as a starting

point for process optimization with diethyl telluride.

Table 3: Representative MOCVD Growth Parameters for CdTe (using DIPTe as an analog)

Parameter Value

Substrate Temperature 350 - 450 °C

Reactor Pressure 100 - 760 Torr

Dimethylcadmium (DMCd) Bubbler Temperature 10 °C

Diisopropyltelluride (DIPTe) Bubbler

Temperature
25 °C

Hydrogen Carrier Gas Flow Rate (through

DMCd)
10 - 50 sccm

Hydrogen Carrier Gas Flow Rate (through

DIPTe)
20 - 100 sccm

VI/II Ratio 0.5 - 2.0

Growth Rate 1 - 5 µm/hour
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Table 4: Typical Properties of MOCVD-Grown CdTe Films

Property Value

Film Thickness 1 - 10 µm

Crystal Structure
Polycrystalline (typically with a preferred

orientation)

Band Gap ~1.5 eV

Carrier Type p-type or n-type (dependent on VI/II ratio)

Carrier Concentration 10¹⁴ - 10¹⁷ cm⁻³

Mobility 10 - 100 cm²/Vs

Visualizations
MOCVD Experimental Workflow
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telluride-cdte-growth]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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